molecular formula C20H17FN4 B11342341 N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11342341
M. Wt: 332.4 g/mol
InChI Key: JUFMYSRUGRXVHG-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 4-fluoroaniline, 3,5-dimethyl-2-phenylpyrazole, and a suitable pyrimidine precursor. The reaction is often carried out in the presence of a base such as DIPEA (N,N-diisopropylethylamine) and a solvent like propanol, followed by refluxing for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit mycobacterial ATP synthase, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the energy production in the bacteria, leading to its death. Additionally, the compound may interact with other proteins and enzymes, modulating their activity and contributing to its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17FN4

Molecular Weight

332.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H17FN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)14(2)19(24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3

InChI Key

JUFMYSRUGRXVHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C4=CC=CC=C4)C

Origin of Product

United States

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